Cas no 90830-42-5 ((Z)-2-Propylpent-3-enoic Acid)

(Z)-2-Propylpent-3-enoic Acid is a versatile organic compound characterized by its unsaturated alkyl chain and carboxylic acid functional group. This compound exhibits high stability and is commonly used in synthetic chemistry due to its ability to undergo various chemical transformations. Its unique structure allows for applications in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
(Z)-2-Propylpent-3-enoic Acid structure
(Z)-2-Propylpent-3-enoic Acid structure
商品名:(Z)-2-Propylpent-3-enoic Acid
CAS番号:90830-42-5
MF:C8H14O2
メガワット:142.195562839508
CID:1955309
PubChem ID:24892812

(Z)-2-Propylpent-3-enoic Acid 化学的及び物理的性質

名前と識別子

    • 3-Pentenoic acid, 2-propyl-, (3Z)-
    • 3-En-valproic acid
    • 2-n-Propyl-3-pentenoic acid
    • 2-n-propyl-(z)-3-pentenoic acid
    • LMFA01030946
    • (Z)-2-propylpent-3-enoic acid
    • (3Z)-2-Propylpent-3-enoic acid (3Z-Ene-VPA)
    • Q27149690
    • (3Z)-2-Propylpent-3-enoic acid
    • CHEBI:80640
    • 90830-42-5
    • 3-Ene-VPA
    • (Z)-2-Propylpent-3-enoic Acid
    • インチ: InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,5,7H,4,6H2,1-2H3,(H,9,10)/b5-3-
    • InChIKey: WTMAHJABDOHPDJ-HYXAFXHYSA-N
    • ほほえんだ: CCCC(C=CC)C(=O)O

計算された属性

  • せいみつぶんしりょう: 142.099379685Da
  • どういたいしつりょう: 142.099379685Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 4
  • 複雑さ: 127
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

  • 密度みつど: Not available
  • ゆうかいてん: Not available
  • ふってん: Not available
  • フラッシュポイント: Not available
  • じょうきあつ: Not available

(Z)-2-Propylpent-3-enoic Acid セキュリティ情報

(Z)-2-Propylpent-3-enoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P837520-10mg
(Z)-2-Propylpent-3-enoic Acid
90830-42-5
10mg
$207.00 2023-05-17
TRC
P837520-50mg
(Z)-2-Propylpent-3-enoic Acid
90830-42-5
50mg
$953.00 2023-05-17
TRC
P837520-100mg
(Z)-2-Propylpent-3-enoic Acid
90830-42-5
100mg
$ 1200.00 2023-09-06

(Z)-2-Propylpent-3-enoic Acid 関連文献

(Z)-2-Propylpent-3-enoic Acidに関する追加情報

Introduction to (Z)-2-Propylpent-3-enoic Acid (CAS No. 90830-42-5)

(Z)-2-Propylpent-3-enoic Acid, identified by its Chemical Abstracts Service (CAS) number 90830-42-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This linear unsaturated carboxylic acid has garnered attention due to its unique structural properties and potential applications in various biochemical pathways. The compound features a conjugated system with a double bond between the second and third carbon atoms, which contributes to its reactivity and makes it a valuable intermediate in synthetic chemistry.

The molecular formula of (Z)-2-Propylpent-3-enoic Acid is C9H14O2, indicating a non-polar hydrocarbon chain with an ester group at one end. This configuration allows the molecule to participate in diverse chemical reactions, including hydrogenation, oxidation, and esterification processes. The presence of the (Z) configuration around the double bond further influences its physical and chemical properties, making it an interesting subject for researchers exploring stereoselective synthesis.

In recent years, advancements in computational chemistry have enabled more precise predictions of the behavior of such compounds. Studies utilizing molecular modeling techniques have shown that (Z)-2-Propylpent-3-enoic Acid exhibits favorable interactions with enzymes involved in lipid metabolism. This has led to investigations into its potential role as a modulator of metabolic pathways, particularly in contexts where lipid homeostasis is disrupted.

The compound's reactivity also makes it a candidate for use in the synthesis of more complex molecules. For instance, researchers have explored its utility in constructing derivatives with enhanced bioavailability or targeted biological activity. One notable application involves its transformation into ester-based prodrugs, which can be designed to release active pharmaceutical ingredients under specific physiological conditions.

Recent clinical trials have begun to explore the therapeutic potential of derivatives inspired by (Z)-2-Propylpent-3-enoic Acid. These studies focus on its ability to interact with specific receptors or enzymes that play roles in inflammatory responses and neurodegenerative diseases. Preliminary results suggest that certain analogs may exhibit anti-inflammatory properties without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

The synthesis of (Z)-2-Propylpent-3-enoic Acid itself has been optimized through various catalytic methods, including palladium-catalyzed cross-coupling reactions and enzymatic hydrolysis. These approaches not only improve yield but also enhance the purity of the final product, which is crucial for pharmaceutical applications. The growing interest in green chemistry has also prompted researchers to develop more sustainable synthetic routes, minimizing waste and reducing reliance on hazardous reagents.

In conclusion, (Z)-2-Propylpent-3-enoic Acid (CAS No. 90830-42-5) represents a versatile and promising compound with applications spanning from synthetic chemistry to drug development. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to innovate in the pharmaceutical industry. As our understanding of biochemical pathways continues to evolve, the potential uses for this compound are likely to expand, offering new opportunities for therapeutic intervention.

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(CAS:90830-42-5)(Z)-2-Propylpent-3-enoic Acid
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清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ